2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
Overview
Description
Synthesis Analysis
The synthesis of naphthalene derivatives often involves multi-step chemical processes, including catalytic hydrogenation, halogenation, and condensation reactions. For example, the synthesis of similar naphthalene-based compounds has been achieved through direct polycondensation of diamines with various dicarboxylic acids, employing condensing agents like triphenyl phosphite and pyridine in aprotic solvents (Yang & Chen, 1992), (Yang & Chen, 1993).
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is often characterized by spectroscopic methods such as IR and NMR spectroscopy, and in some cases, by X-ray crystallography. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a related compound, was characterized by single crystal X-ray diffraction, revealing its triclinic space group and the chair conformation of the cyclohexane ring, stabilized by an intramolecular hydrogen bond (Özer et al., 2009).
Chemical Reactions and Properties
Naphthalene derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and redox reactions. The reactivity is influenced by the substitution pattern on the naphthalene core and the presence of functional groups. For instance, the electropolymerization of naphthalene-cored dicarboxamides has been achieved, leading to electroactive films with reversible electrochemical oxidation processes and color changes upon electro-oxidation (Hsiao & Han, 2017).
Physical Properties Analysis
The physical properties of naphthalene derivatives, such as solubility, thermal stability, and crystallinity, are crucial for their application in materials science. For example, aromatic polyamides derived from naphthalene and aromatic dicarboxylic acids exhibit high thermal stability, with glass transition temperatures in the range of 246–327°C, and are soluble in aprotic solvents (Yang & Chen, 1992).
Scientific Research Applications
Antibacterial and Herbicidal Activity : This compound and its derivatives have been investigated for their antibacterial and herbicidal properties. Studies found that certain derivatives showed high biological activity against Staphylococcus aureus, including methicillin-resistant strains, as well as against Mycobacterium species. These compounds were also effective in inhibiting photosynthetic electron transport in chloroplasts, indicating potential herbicidal activity (Kos et al., 2013).
Antimycobacterial Properties : Some derivatives demonstrated antimycobacterial activity comparable to or higher than standard treatments like rifampicin and ampicillin. This suggests potential applications in treating mycobacterial infections (Goněc et al., 2016).
Antitrypanosomal Activity : Research into the antitrypanosomal properties of certain derivatives showed significant activity against Trypanosoma brucei brucei, the causative agent of sleeping sickness. This indicates potential for developing new antitrypanosomal agents (Kos et al., 2018).
Catalytic Applications in Organic Synthesis : Derivatives of this compound have been utilized as ligands in copper-catalyzed coupling reactions. This has implications in synthetic chemistry, particularly in the development of pharmaceutically important compounds (Ma et al., 2017).
Material Science : Naphthalene-containing polyamides, derived from compounds like 2-Naphthalenecarboxamide, have been studied for their thermal stability and solubility properties. This research is relevant in the field of polymer science and engineering (Mehdipour‐Ataei et al., 2005).
Photophysical Characterization for OLEDs : Certain derivatives have been synthesized and characterized for their potential use in organic light-emitting diodes (OLEDs), demonstrating the versatility of these compounds in advanced electronic applications (García-López et al., 2014).
Safety And Hazards
When handling 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, it’s important to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Exposure should be avoided and special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed .
properties
IUPAC Name |
3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-12-6-2-5-9-16(12)19-18(21)15-10-13-7-3-4-8-14(13)11-17(15)20/h2-11,20H,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLAHUMENIHUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059653 | |
Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |
CAS RN |
135-61-5 | |
Record name | 3-Hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 37520 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthol AS-D | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2'-methyl-2-naphthanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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